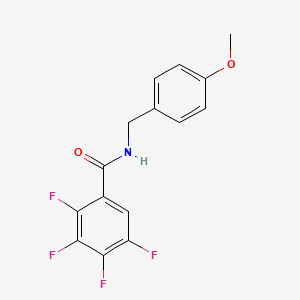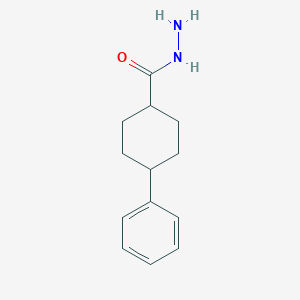
N'-(2-phenylacetyl)cyclohexanecarbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-(2-phenylacetyl)cyclohexanecarbohydrazide, also known as PAC, is a chemical compound that has been extensively studied for its potential applications in scientific research. PAC is a white crystalline powder that is soluble in water and organic solvents. It is a derivative of cyclohexanecarbohydrazide, and its chemical structure is characterized by the presence of a phenylacetyl group attached to the cyclohexanecarbohydrazide molecule.
作用机制
The exact mechanism of action of N'-(2-phenylacetyl)cyclohexanecarbohydrazide is not fully understood. However, it is believed to act through several pathways, including the modulation of neurotransmitter systems such as GABA and glutamate. N'-(2-phenylacetyl)cyclohexanecarbohydrazide may also have an effect on the release of inflammatory mediators and cytokines, which may contribute to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
N'-(2-phenylacetyl)cyclohexanecarbohydrazide has been shown to have several biochemical and physiological effects. It has been shown to increase levels of GABA in the brain, which may contribute to its anticonvulsant and anxiolytic effects. N'-(2-phenylacetyl)cyclohexanecarbohydrazide has also been shown to reduce levels of inflammatory mediators and cytokines, which may contribute to its anti-inflammatory and analgesic effects. In addition, N'-(2-phenylacetyl)cyclohexanecarbohydrazide has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
One advantage of N'-(2-phenylacetyl)cyclohexanecarbohydrazide is that it is relatively easy to synthesize and purify, making it readily available for scientific research. N'-(2-phenylacetyl)cyclohexanecarbohydrazide has also been shown to have low toxicity in animal models, which makes it a safe option for laboratory experiments. However, one limitation of N'-(2-phenylacetyl)cyclohexanecarbohydrazide is that its exact mechanism of action is not fully understood, which may limit its potential applications in scientific research.
未来方向
There are several future directions for research on N'-(2-phenylacetyl)cyclohexanecarbohydrazide. One area of interest is the potential use of N'-(2-phenylacetyl)cyclohexanecarbohydrazide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the potential use of N'-(2-phenylacetyl)cyclohexanecarbohydrazide as an anti-inflammatory and analgesic agent. Further research is needed to fully understand the mechanisms of action of N'-(2-phenylacetyl)cyclohexanecarbohydrazide and its potential applications in scientific research.
合成方法
The synthesis of N'-(2-phenylacetyl)cyclohexanecarbohydrazide can be achieved through several methods, including the reaction of cyclohexanecarbohydrazide with phenylacetyl chloride in the presence of a base. Another method involves the reaction of cyclohexanecarbohydrazide with phenylacetic acid in the presence of a dehydrating agent such as thionyl chloride. These methods have been optimized to yield high purity and high yield of N'-(2-phenylacetyl)cyclohexanecarbohydrazide.
科学研究应用
N'-(2-phenylacetyl)cyclohexanecarbohydrazide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anticonvulsant, antidepressant, and anxiolytic effects in animal models. N'-(2-phenylacetyl)cyclohexanecarbohydrazide has also been investigated for its potential as an anti-inflammatory and analgesic agent. In addition, N'-(2-phenylacetyl)cyclohexanecarbohydrazide has been shown to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
N'-(2-phenylacetyl)cyclohexanecarbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c18-14(11-12-7-3-1-4-8-12)16-17-15(19)13-9-5-2-6-10-13/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKPMBCQMBRMAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NNC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2-phenylacetyl)cyclohexanecarbohydrazide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{3-[(3-chloro-2-methylphenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}benzoic acid](/img/structure/B5732151.png)


![N-[2-(acetylamino)phenyl]-3-bromobenzamide](/img/structure/B5732162.png)
![4-ethyl-2-thioxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5732164.png)
![4-[3-(2,6-dichlorophenyl)acryloyl]morpholine](/img/structure/B5732181.png)
![3-isobutoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B5732193.png)




![{4-[(5-tert-butyl-2-furoyl)amino]phenyl}acetic acid](/img/structure/B5732222.png)
![3-(2-chloro-6-fluorophenyl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5732227.png)
